Pyridinium, 4-(4-(4-(diethylamino)phenyl)-1,3-butadien-1-yl)-1-(3-(triethylammonio)propyl)-, bromide (1:2)
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Description
Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals1. They have played an intriguing role in a wide range of research topics1. The specific compound you mentioned, “Pyridinium, 4-(4-(4-(diethylamino)phenyl)-1,3-butadien-1-yl)-1-(3-(triethylammonio)propyl)-, bromide (1:2)”, seems to be a complex pyridinium salt. However, I couldn’t find a direct description of this compound in the search results.
Synthesis Analysis
Pyridinium salts can be synthesized through various routes1. For instance, a square-shaped cyclic tetramer consisting of 4-methylenepyridinium units, known as pillar4pyridinium, was synthesized using a one-step cyclization reaction2. However, the specific synthesis process for the compound you mentioned was not found in the search results.
Molecular Structure Analysis
Pyridinium salts can have diverse structures1. For example, pillar4pyridinium is a quadruply positively charged water-soluble macrocycle with a highly symmetric, strained structure and an electron-deficient cavity2. However, the specific molecular structure of the compound you mentioned was not found in the search results.
Chemical Reactions Analysis
Pyridinium salts are known for their reactivity1. They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors1. However, the specific chemical reactions involving the compound you mentioned were not found in the search results.
Physical And Chemical Properties Analysis
Pyridinium salts can have diverse physical and chemical properties1. For instance, pillar4pyridinium is a water-soluble macrocycle that can assemble into channel networks in the solid state2. However, the specific physical and chemical properties of the compound you mentioned were not found in the search results.
Safety And Hazards
Future Directions
Pyridinium salts have been highlighted for their importance in various fields, including materials science and biological issues related to gene delivery1. However, the specific future directions for the compound you mentioned were not found in the search results.
properties
IUPAC Name |
3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N3.2BrH/c1-6-30(7-2)28-18-16-26(17-19-28)14-11-12-15-27-20-23-29(24-21-27)22-13-25-31(8-3,9-4)10-5;;/h11-12,14-21,23-24H,6-10,13,22,25H2,1-5H3;2*1H/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDHBIMOKOHWDD-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 4-(4-(4-(diethylamino)phenyl)-1,3-butadien-1-yl)-1-(3-(triethylammonio)propyl)-, bromide (1:2) | |
CAS RN |
161433-30-3 |
Source
|
Record name | RH-414 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161433303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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